1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various conditions, depending on its pharmacological profile.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-[(4-Methylsulfanylphenyl)methyl]piperazine: Another derivative with potential biological activity.
Uniqueness
1-(2-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both the chlorophenyl and methylsulfanylphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2S/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPWGIUWAMKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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